molecular formula C8H11NOS B2497309 N-[(thiophen-2-yl)methyl]propanamide CAS No. 545371-68-4

N-[(thiophen-2-yl)methyl]propanamide

Cat. No.: B2497309
CAS No.: 545371-68-4
M. Wt: 169.24
InChI Key: GKEWNISANMMAMX-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]propanamide: is an organic compound that features a thiophene ring attached to a propanamide group. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is commonly found in various biologically active molecules. The presence of the thiophene ring in this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bioreduction Method: One of the notable methods for synthesizing N-[(thiophen-2-yl)methyl]propanamide involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis.

    Chemical Synthesis: Traditional chemical synthesis routes may involve the condensation of thiophene-2-carboxaldehyde with propanamide derivatives under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may utilize large-scale bioreduction processes due to their high efficiency and eco-friendly nature. The use of biocatalysts and whole-cell systems can significantly reduce the need for harsh chemical reagents and minimize waste production .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-[(thiophen-2-yl)methyl]propanamide can undergo reduction reactions to form corresponding alcohols or amines.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]propanamide and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. For example, in the case of duloxetine, the compound inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters, leading to increased levels of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

  • N-methyl-3-oxo-3-(thiophen-2-yl)propanamide
  • N,N-dimethyl-3-hydroxy-(2-thienyl)-1-propanamine
  • 3-chloro-1-(thiophen-2-yl)propan-1-ol

Comparison: N-[(thiophen-2-yl)methyl]propanamide stands out due to its high enantioselectivity and efficiency in bioreduction processes. Its unique structure allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-2-8(10)9-6-7-4-3-5-11-7/h3-5H,2,6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEWNISANMMAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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